

thermal stability of chromium nickel oxide

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Compound of Interest

Compound Name: Chromium nickel oxide (Cr₂NiO₄)

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An In-depth Technical Guide to the Thermal Stability of Chromium Nickel Oxide

Introduction

Chromium nickel oxides, particularly those with a spinel structure such as Nickel Chromite (NiCr₂O₄), are a class of mixed metal oxides that have garnered significant attention from the scientific community. These materials are integral to a variety of high-temperature applications, including catalysis, solid oxide fuel cells, and as protective coatings on alloys, owing to their unique electronic properties and robust chemical stability.^{[1][2]} The performance and reliability of these materials in extreme environments are directly governed by their thermal stability.

This technical guide provides a comprehensive overview of the thermal stability of chromium nickel oxide. It details the common experimental protocols used for thermal analysis, presents quantitative data on thermal events, and illustrates the decomposition and phase transition pathways. This document is intended for researchers, scientists, and professionals in materials science and drug development who require a deep understanding of the high-temperature behavior of these materials.

Synthesis of Chromium Nickel Oxide

The thermal properties of chromium nickel oxide are intrinsically linked to its synthesis method, which influences crystallinity, particle size, and purity. A prevalent technique is the co-precipitation method, where an aqueous solution containing nickel (II) and chromium (III) nitrates is treated with a precipitating agent like ammonia solution to form a precursor. This precursor is then filtered, dried, and calcined at elevated temperatures (e.g., 650°C for 6 hours) to yield the final NiCr₂O₄ spinel phase.^[1] Another approach involves the thermal treatment of

precursor materials, with calcination temperatures between 550°C and 850°C being used to form the normal spinel phase of NiCr_2O_4 .^[3]

Experimental Protocols for Thermal Analysis

The evaluation of thermal stability is conducted through a suite of analytical techniques that monitor the material's physical and chemical properties as a function of temperature.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is employed to measure changes in the mass of a sample as it is heated over time. This is crucial for identifying decomposition, oxidation, or dehydration events that involve a mass loss or gain.

- **Principle:** A high-precision balance continuously weighs a sample situated in a furnace. The temperature of the furnace is increased at a controlled rate in a specific atmosphere (e.g., nitrogen, air).
- **Sample Preparation:** A small quantity of the chromium nickel oxide powder (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
- **Atmosphere:** The analysis can be run under an inert atmosphere (e.g., Nitrogen) to study decomposition or a reactive atmosphere (e.g., Air or Oxygen) to study oxidation.
- **Heating Program:** A typical program involves heating the sample from room temperature to a final temperature (e.g., 1000°C) at a constant rate (e.g., 10°C/min).
- **Data Analysis:** The resulting TGA curve plots mass percentage versus temperature. Weight loss steps correspond to the loss of volatile components (like water or CO_2) or decomposition, while weight gain indicates oxidation.^{[2][4]}

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA)

DSC and DTA are used to detect thermal events such as phase transitions, melting, and crystallization by measuring the heat flow to or from a sample in comparison to a reference.

- **Principle:** The sample and an inert reference material are heated at the same rate. The temperature difference (DTA) or the difference in heat flow required to maintain the same temperature (DSC) is recorded. Endothermic events (e.g., melting, water loss) absorb heat, while exothermic events (e.g., crystallization, oxidation) release heat.[\[1\]](#)[\[3\]](#)
- **Sample Preparation:** Similar to TGA, a small, weighed amount of the sample is sealed in a pan (e.g., aluminum or platinum).
- **Experimental Conditions:** The heating rate and atmosphere are controlled, mirroring the conditions used in TGA for correlative analysis.
- **Data Analysis:** The output is a curve showing heat flow versus temperature. Peaks on the curve indicate thermal events. For instance, an endothermic effect observed for NiCr_2O_4 at 798.82°C indicates a transition to an amorphous, non-crystallized state.[\[1\]](#)

X-ray Diffraction (XRD)

XRD is a fundamental technique for identifying the crystalline phases present in a material before and after thermal treatment.

- **Principle:** A beam of X-rays is directed at the sample, and the diffraction pattern produced by the crystalline lattice is recorded. Each crystalline phase has a unique diffraction pattern, which acts as a fingerprint for identification.
- **Procedure:** XRD patterns are typically collected at room temperature on the as-synthesized powder. To study thermal stability, the sample is heated to a specific temperature, held for a period, cooled, and then analyzed. In-situ high-temperature XRD (HT-XRD) can also be performed to monitor phase changes in real-time as the sample is heated.[\[1\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#)
- **Data Analysis:** The diffraction peaks are compared to standard databases (e.g., JCPDS) to identify the phases. Changes in the patterns after heating reveal phase transitions, decomposition into new phases (e.g., NiO , Cr_2O_3), or changes in crystallinity.[\[2\]](#)[\[7\]](#)

Quantitative Thermal Data

The thermal behavior of chromium nickel oxide systems is characterized by specific transition temperatures and weight changes. The following tables summarize key quantitative data from

thermal analysis studies.

Table 1: Thermal Events for NiCr₂O₄ Synthesized by Co-precipitation

Thermal Event	Temperature (°C)	Technique	Observation	Reference
Water Loss	83.74	DTA	Endothermic Peak	[1]
Water Loss	134.34	DTA	Endothermic Peak	[1]

| Amorphization | 798.82 | DTA | Endothermic Peak |[1] |

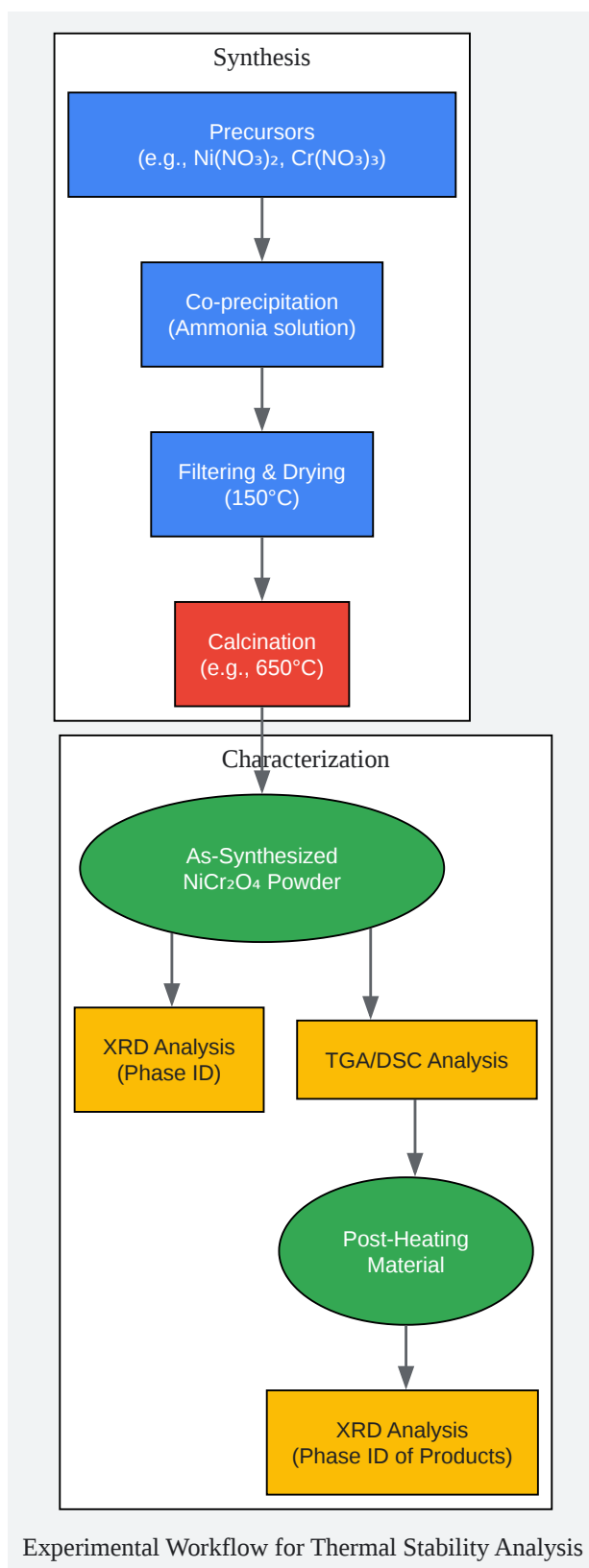
Table 2: High-Temperature Oxidation Products of Ni-Cr Systems

System	Temperature Range	Atmosphere	Resulting Phases	Technique	Reference
Ni-20Cr Alloy	Up to 300°C	Ultra-High Vacuum	Thin Cr oxide film remains	XPS	[8]
Ni-Cr (80:20) Nanoparticles	Up to 600°C	N ₂	NiO forms alongside Cr-Ni alloy	XRD, TGA	[9]
Ni-Cr (80:20) Nanoparticles	Up to 973 K (700°C)	Air/Oxygen	NiO, NiCr ₂ O ₄ , Cr ₂ O ₃	TGA, XRD	[2]

| Ni-Cr Alloys (>2 at% Cr) | 1096°C | Oxygen | NiO, Cr₂O₃, NiCr₂O₄ | - |[10] |

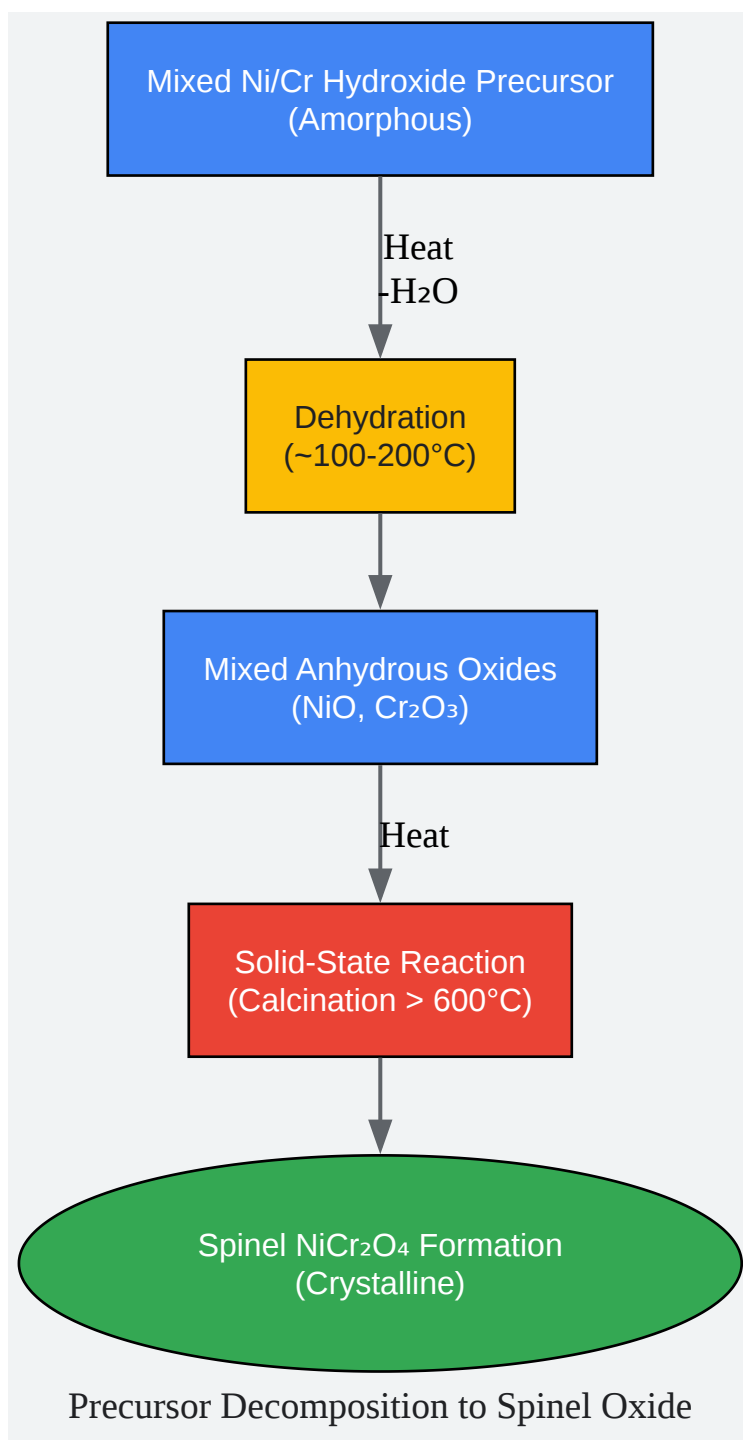
Visualization of Experimental and Decomposition Pathways

Visual diagrams are essential for understanding the complex workflows and transformations involved in studying the thermal stability of chromium nickel oxide.



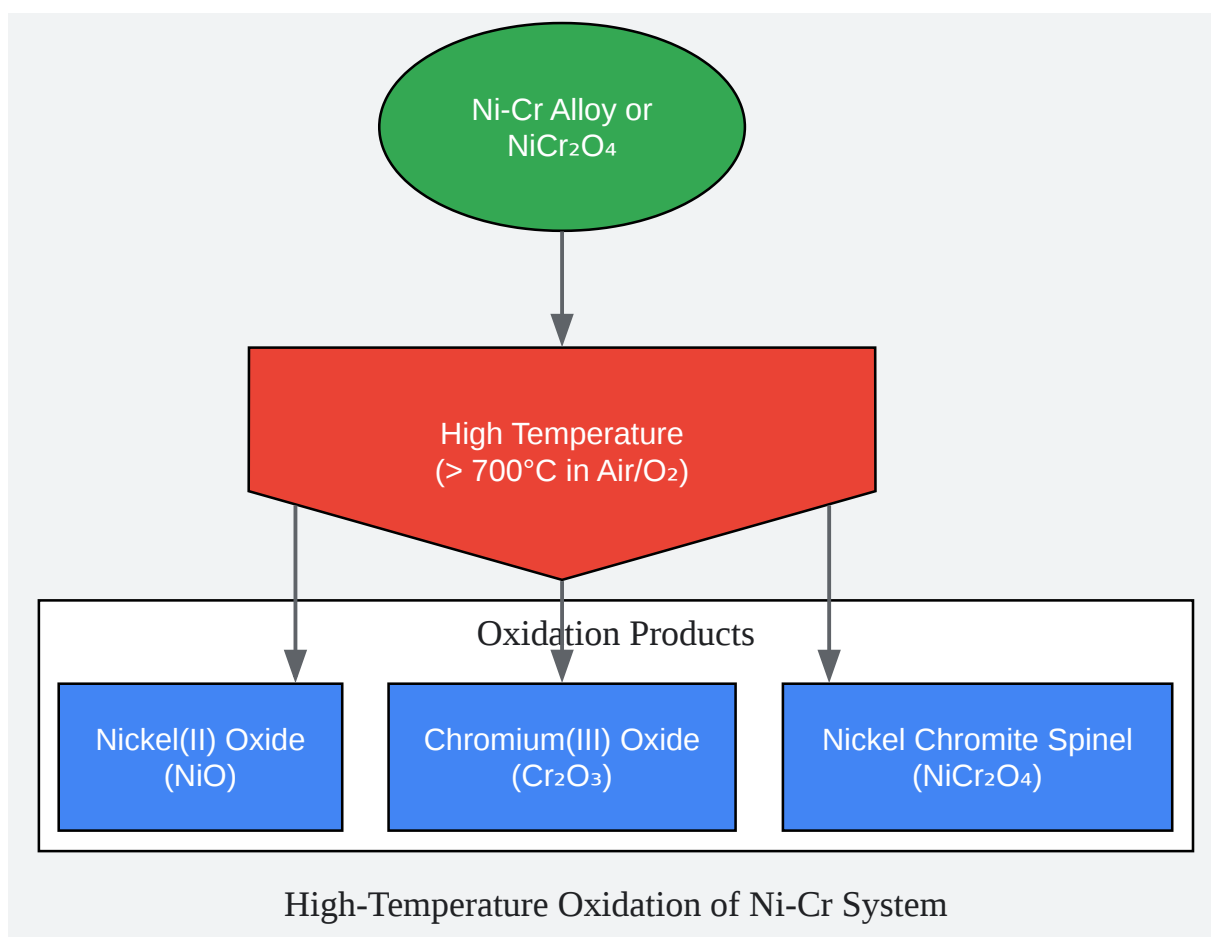
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Caption: Experimental workflow for synthesis and thermal analysis.



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Caption: Pathway from precursor to crystalline NiCr_2O_4 .



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Caption: Products of high-temperature oxidation.

Thermal Decomposition and Oxidation Mechanisms

The thermal stability of chromium nickel oxide is dictated by its tendency to remain in its phase or decompose into other oxides at elevated temperatures.

Upon heating in an inert atmosphere, a well-crystallized NiCr_2O_4 spinel, synthesized via co-precipitation, demonstrates stability up to high temperatures. The initial weight loss below 200°C is typically associated with the removal of adsorbed or interlayer water molecules.^[1] A significant thermal event occurs at approximately 798.82°C, which has been identified as a transition to a non-crystallized, amorphous state rather than a chemical decomposition.^[1]

When heated in an oxidizing environment (air or oxygen), the situation is more complex, particularly when starting from a nickel-chromium alloy or nanoparticles. At temperatures up to 700°C (973 K), Ni-Cr nanoparticles undergo oxidation to form an inhomogeneous oxide layer consisting of NiO, Cr₂O₃, and the spinel NiCr₂O₄.^[2] The formation of a protective, continuous Cr₂O₃ layer is key to the high oxidation resistance of bulk Ni-Cr alloys.^[10] However, in nanoparticles, the high surface area can lead to different oxidation kinetics and the formation of multiple oxide phases.^[2] The interplay between these phases—NiO, Cr₂O₃, and the recombination into NiCr₂O₄ spinel—governs the overall stability and integrity of the material at high temperatures.^[10]

Conclusion

The thermal stability of chromium nickel oxide is a critical parameter for its application in high-temperature environments. This stability is highly dependent on the synthesis method, atmosphere, and the specific composition of the material. Thermal analysis techniques such as TGA, DSC/DTA, and XRD are indispensable tools for elucidating the complex thermal behavior. While crystalline NiCr₂O₄ spinel shows considerable stability, transitioning to an amorphous phase at around 800°C, Ni-Cr systems under oxidative conditions can form a mixture of NiO, Cr₂O₃, and NiCr₂O₄. A thorough understanding of these decomposition and oxidation pathways is essential for the design and development of robust materials for advanced technological applications.

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